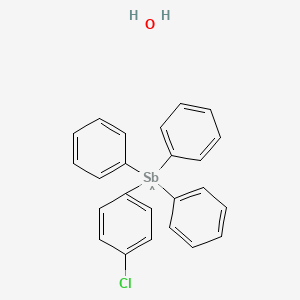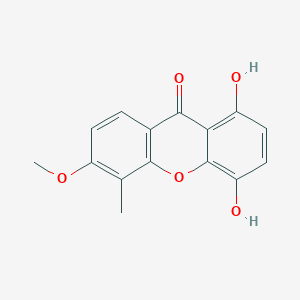
1,4-Dihydroxy-6-methoxy-5-methyl-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydroxy-6-methoxy-5-methyl-9H-xanthen-9-one is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. This particular compound is characterized by its unique substitution pattern, which includes hydroxyl, methoxy, and methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-6-methoxy-5-methyl-9H-xanthen-9-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate polyphenolic precursors under dehydrating conditions. For instance, the classical Grover, Shah, and Shah reaction can be employed, where polyphenols are heated with acetic anhydride . Another method involves the use of zinc chloride/phosphoryl chloride as dehydrating agents, which provides better yields and shorter reaction times .
Industrial Production Methods
Industrial production of xanthone derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions. The use of microwave heating has been reported to enhance the efficiency of the classical methods . Additionally, catalytic methods involving metals such as palladium, ruthenium, and copper have been explored to improve the yield and selectivity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dihydroxy-6-methoxy-5-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced xanthone derivatives.
Substitution: Various substituted xanthone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The biological activity of 1,4-Dihydroxy-6-methoxy-5-methyl-9H-xanthen-9-one is attributed to its ability to interact with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its antioxidant activity by scavenging free radicals. Additionally, the compound can inhibit enzymes involved in cancer cell proliferation, leading to its potential use as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one:
1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone: This compound has additional hydroxyl and prenyl groups, which contribute to its unique biological activities.
Uniqueness
1,4-Dihydroxy-6-methoxy-5-methyl-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups enhances its antioxidant activity, while the methyl group contributes to its overall stability and reactivity.
Eigenschaften
CAS-Nummer |
61234-66-0 |
|---|---|
Molekularformel |
C15H12O5 |
Molekulargewicht |
272.25 g/mol |
IUPAC-Name |
1,4-dihydroxy-6-methoxy-5-methylxanthen-9-one |
InChI |
InChI=1S/C15H12O5/c1-7-11(19-2)6-3-8-13(18)12-9(16)4-5-10(17)15(12)20-14(7)8/h3-6,16-17H,1-2H3 |
InChI-Schlüssel |
DXXHEHPIIHXDMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1OC3=C(C=CC(=C3C2=O)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


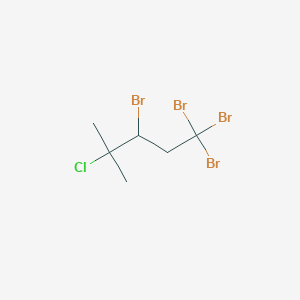

![N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14590569.png)



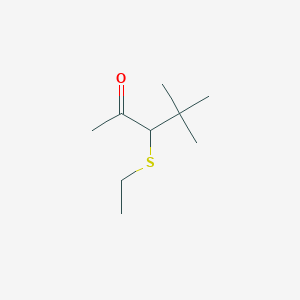
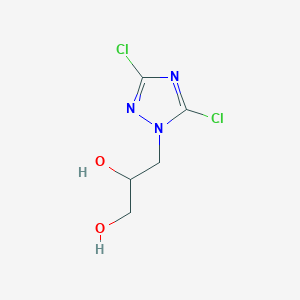



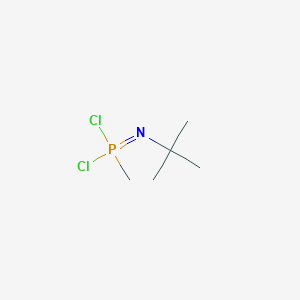
![1,1'-[(3-Chlorophenyl)methylene]dipiperidine](/img/structure/B14590630.png)
